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Compound of Interest

Compound Name: 2-Chloropyridine

Cat. No.: B119429

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
chloropyridine (CsH4CIN), a crucial intermediate in pharmaceutical and agrochemical
synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical
properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the *H and 13C NMR spectral data for 2-chloropyridine.

'H NMR Spectroscopic Data

Proton NMR (*H NMR) provides information about the hydrogen atoms in a molecule. The
chemical shifts are influenced by the electronic environment of the protons.
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Chemical Shift (5) in

Coupling Constant

Proton Assignment Multiplicity .
ppm (J) in Hz

J(H6,H5) = 4.8,

H-6 ~8.39 dd
J(H6,H4) = 2.0
J(H4,H5) = 7.98,

H-4 ~7.64 ddd J(H4,H3) = 7.41,
J(H4,H6) = 2.0
J(H3,H4) = 7.41,

H-3 ~7.32 ddd J(H3,H5) = 4.83,
J(H3,H6) = 0.88
J(H5,H4) = 7.98,

H-5 ~7.23 dt J(H5,H6) = 4.8,

J(H5,H3) = 0.97

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and

spectrometer frequency.[1]

13C NMR Spectroscopic Data

Carbon-13 NMR (33C NMR) provides information about the carbon skeleton of a molecule.

Carbon Assignment

Chemical Shift (d) in ppm

C-2 ~152
C-6 ~149
C-4 ~139
C-3 ~127
C-5 ~123

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

[2][3]
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Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the

absorption of infrared radiation. The key IR absorption bands for 2-chloropyridine are

summarized below.

Wavenumber (cm—1) Vibrational Mode Intensity
~3050 C-H stretch (aromatic) Medium
~1580, 1460, 1420 C=C and C=N ring stretching Strong
~1150 C-H in-plane bending Medium
~1080 C-Cl stretch Strong
~750 C-H out-of-plane bending Strong

Note: Peak positions and intensities can be influenced by the sampling method (e.g., neat

liquid, KBr pellet).[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the

ions based on their mass-to-charge ratio. It provides information about the molecular weight

and fragmentation pattern of a molecule.

m/z Relative Intensity (%) Assignment

113 100 [M]* (Molecular ion, 35Cl)
115 32 [M+2]* (Molecular ion, 37Cl)
78 ~50 [M-CI*

51 ~30 [CaH3]*

Note: The presence of the M+2 peak at approximately one-third the intensity of the molecular

ion peak is characteristic of a compound containing one chlorine atom.[2][7][8]
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Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of 2-chloropyridine is prepared by dissolving approximately
10-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDClz, DMSO-de)
in a5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an
internal standard (0 ppm).

Data Acquisition: The NMR spectra are typically recorded on a 300 MHz or 500 MHz
spectrometer. For *H NMR, a standard single-pulse experiment is used. For 133C NMR, a
proton-decoupled experiment is typically performed to simplify the spectrum.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased,
and baseline corrected. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 2-chloropyridine, the spectrum can be
obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR
spectrometer. The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the clean salt plates is also recorded and subtracted from the
sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the IR
spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 2-chloropyridine in a volatile solvent (e.g.,
methanol, acetonitrile) is introduced into the mass spectrometer, often via direct infusion or
through a gas chromatograph (GC-MS).
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« |onization: Electron ionization (El) is a common method for volatile compounds like 2-
chloropyridine. In El, the sample is bombarded with a high-energy electron beam, causing
ionization and fragmentation.

* Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

¢ Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 2-chloropyridine.
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Caption: General workflow for spectroscopic analysis of 2-chloropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 2-Chloropyridine: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119429#2-chloropyridine-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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